molecular formula C9H5F3N2O2 B3059916 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1426135-67-2

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B3059916
CAS No.: 1426135-67-2
M. Wt: 230.14
InChI Key: RHHUSYUSMKAMKB-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is speculated that the N, O chelating structure increases the binding properties of the complexes with biological macromolecules . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Imidazo[1,2-a]pyridines can be functionalized through radical reactions, suggesting that they may interact with various enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of readily available starting materials and can be tailored to achieve high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a broad spectrum of applications in scientific research:

Comparison with Similar Compounds

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
  • 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Comparison: Compared to these similar compounds, 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 7-position enhances its stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-6(8(15)16)4-13-7(14)3-5/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHUSYUSMKAMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C(=O)O)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187312
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426135-67-2
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426135-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (23) (100 mg, 0.387 mmol) in THF:MeOH (4:1, 1.5 mL) was added 2N LiOH (0.25 mL). The reaction was heated at 60° C. for 1 hour. Then, cooled to room temperature and the pH was adjusted between 4-5 with 1N HCl. The solvent was partially concentrated and the resulting aqueous layer was lyophilized to give 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (24). 1H NMR (400 MHz, d6-DMSO) δ 9.44 (d, J=7.2 Hz, 1H), 8.40 (s, 1H), 8.31-8.30 (m, 1H), 7.48 (dd, J=2.0, 7.6 Hz, 1H). MS m/z 231.2 (M+1)+.
Name
ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 5
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7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

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